![molecular formula C8H8N4O2 B2888607 Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1784334-86-6](/img/structure/B2888607.png)
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
“Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 1784334-86-6 . It has a molecular weight of 192.18 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3 .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, have been extensively studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .
Antiviral Activity
Pyrimidine and its derivatives have been proven to have antiviral activity . This makes Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate a potential candidate for the development of new antiviral drugs .
Antimicrobial Activity
Pyrimidine derivatives have also been reported to have antimicrobial activity . This suggests that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could potentially be used in the development of new antimicrobial agents .
Anti-inflammatory Activity
Research has suggested the potential of pyrimidine derivatives for anti-inflammatory activity . This opens up another possible application for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in the treatment of inflammatory diseases .
Neuroprotection
There is evidence to suggest that pyrimidine derivatives may have neuroprotective effects . This means that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could potentially be used in the treatment of neurodegenerative diseases .
Inhibition of CDK Enzyme
Some pyrimidine derivatives have shown to inhibit the CDK enzyme, leading to cell death by apoptosis . This suggests that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could potentially be used in the development of drugs that target the CDK enzyme .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include this compound, have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets and cause significant changes . For instance, some triazole-pyrimidine-based compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways, particularly those involved in inflammation and neuroprotection .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUWIWOQTUEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=CC=C(N2N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
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